

Navigating the Spectral Frontier: A Technical Guide to CY5.5-COOH Chloride

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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B12321000

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In the intricate landscape of molecular imaging and diagnostics, near-infrared (NIR) fluorescent probes have emerged as indispensable tools. Among these, **CY5.5-COOH chloride**, a carboxyl-functionalized cyanine dye, offers a compelling combination of spectral properties and conjugation versatility. This technical guide provides an in-depth exploration of **CY5.5-COOH chloride**, from its fundamental physicochemical properties to detailed experimental protocols for its application in cutting-edge research.

Core Properties: Unveiling CY5.5-COOH Chloride

CY5.5-COOH chloride is a synthetic, organic fluorescent dye characterized by its absorption and emission in the near-infrared spectrum. This property is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The carboxylic acid group provides a reactive handle for covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles.

Physicochemical Data

The precise Chemical Abstracts Service (CAS) number and molecular weight of **CY5.5-COOH chloride** can vary between suppliers, often due to differences in the salt form or hydration state. The table below summarizes the commonly reported values. Researchers are advised to consult the certificate of analysis provided by their specific supplier for the most accurate information.

Property	Value	Notes
CAS Number	2410537-32-3, 1449612-07-0 (inner salt)	Multiple CAS numbers are associated with Cy5.5 carboxylic acid and its salts. The chloride salt is specifically referenced by 2410537-32-3.
Molecular Formula	C ₄₀ H ₄₃ ClN ₂ O ₂	This formula corresponds to the chloride salt.
Molecular Weight	~619.23 g/mol	This is the theoretical molecular weight and may vary slightly.
Excitation Maximum	~675 nm	Optimal wavelength for exciting the fluorophore.
Emission Maximum	~694 nm	Wavelength of maximum fluorescence emission.
Solubility	Soluble in DMSO, DMF	The carboxylic acid form has limited aqueous solubility.

Experimental Protocols: Harnessing the Power of CY5.5-COOH

The utility of CY5.5-COOH lies in its ability to be conjugated to molecules of interest, thereby rendering them fluorescent for visualization and tracking. Below are detailed methodologies for common applications.

Protocol 1: Labeling of Antibodies with CY5.5-NHS Ester

This protocol describes the conjugation of CY5.5 to an antibody via the formation of a stable amide bond using an N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

- Antibody of interest (in an amine-free buffer, e.g., PBS)
- CY5.5-COOH
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Methodology:

- Activation of CY5.5-COOH:
 - Dissolve CY5.5-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
 - Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of DCC or EDC to the CY5.5-COOH solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light. This reaction forms the CY5.5-NHS ester.
- Antibody Preparation:
 - Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).
- Conjugation Reaction:

- Slowly add the activated CY5.5-NHS ester solution to the antibody solution. A typical starting molar ratio is 10:1 (dye:antibody).
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification:
 - Separate the CY5.5-labeled antibody from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody, which will elute first.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Protocol 2: In Vivo Tumor Imaging with CY5.5-Labeled Probes

This protocol outlines the general procedure for using CY5.5-labeled targeting moieties (e.g., antibodies, peptides) for non-invasive imaging of tumors in animal models.[\[1\]](#)[\[2\]](#)

Materials:

- Animal model with established tumors
- CY5.5-labeled targeting probe
- Sterile PBS for injection
- In vivo imaging system (e.g., IVIS)

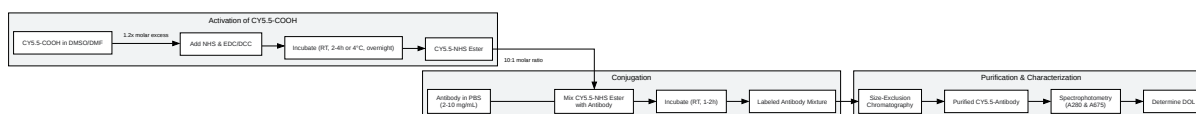
Methodology:

- Probe Administration:

- Reconstitute the CY5.5-labeled probe in sterile PBS to the desired concentration.
- Administer the probe to the tumor-bearing animal via intravenous (tail vein) injection. The typical dose is 1-10 nmol per mouse.
- Image Acquisition:
 - At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal.
 - Place the animal in the in vivo imaging system.
 - Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5 (e.g., excitation ~640 nm, emission ~680 nm).[2]
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the animal.
 - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
 - Image the dissected tissues to quantify the biodistribution of the probe.

Visualizing Workflows and Concepts

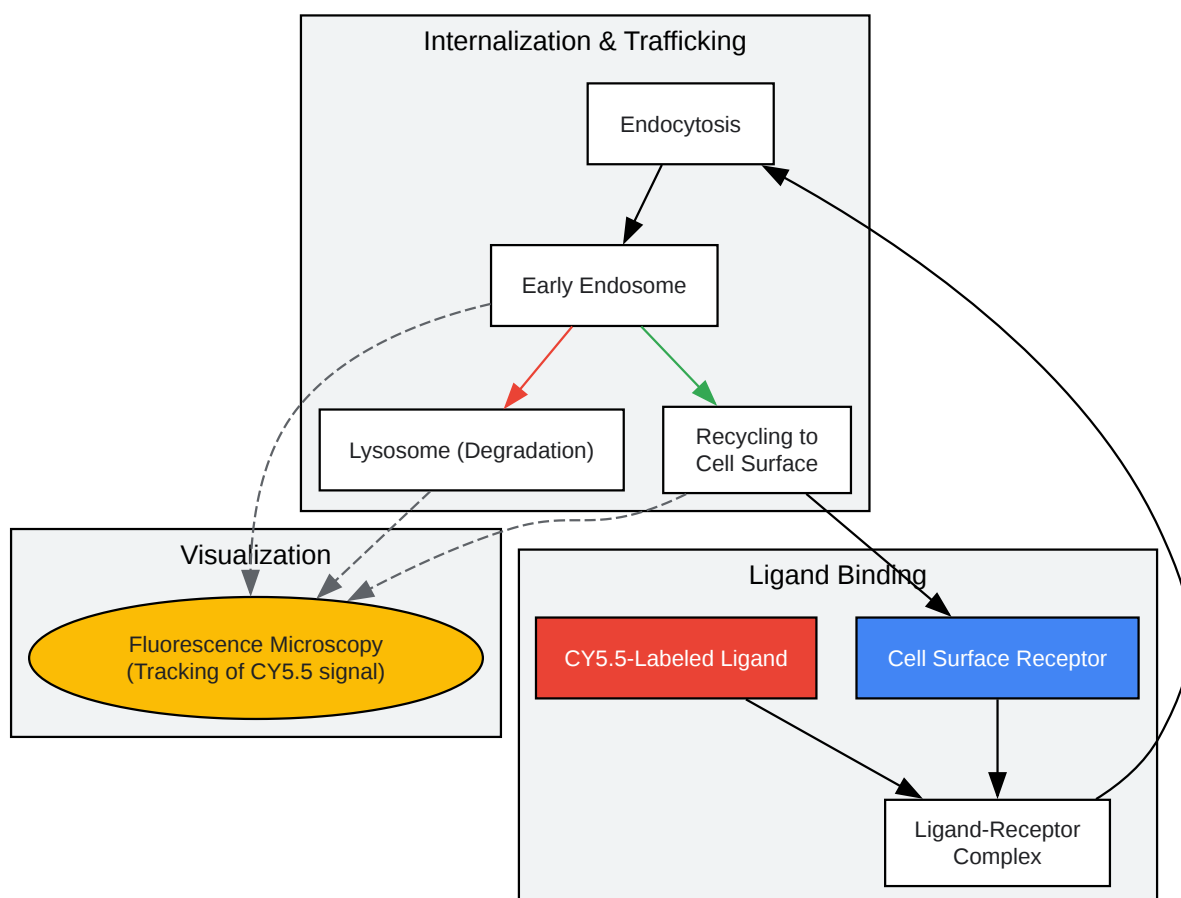
Diagrams created using the DOT language provide a clear visual representation of experimental processes and relationships.



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Caption: Workflow for the conjugation of CY5.5 to an antibody.

It is important to note that CY5.5-COOH itself is not directly involved in biological signaling pathways. Instead, it serves as a reporter molecule. When conjugated to a ligand (e.g., a growth factor or a drug), it allows for the visualization of that ligand's interaction with its receptor and subsequent downstream events, such as receptor internalization and trafficking.



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Caption: Conceptual diagram of visualizing receptor trafficking using a CY5.5-labeled ligand.

Conclusion

CY5.5-COOH chloride is a powerful and versatile tool for researchers in the life sciences. Its favorable spectral properties and amenability to conjugation make it an excellent choice for a wide range of applications, from fundamental studies of cellular processes to the development of targeted diagnostics and therapeutics. By understanding its core properties and employing robust experimental protocols, scientists can effectively leverage CY5.5-COOH to illuminate the complex workings of biological systems.

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References

- [1. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
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